
(1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is a synthetic compound that combines the structural elements of adamantane and tryptophan Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while tryptophan is an essential amino acid involved in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan typically involves the protection of the amino group of L-tryptophan followed by the introduction of the adamantyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of L-tryptophan is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Introduction of the Adamantyl Group: The protected L-tryptophan is then reacted with 1-adamantylmethyl chloroformate under basic conditions to introduce the adamantyl group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The adamantyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the tryptophan moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different functional groups replacing the adamantyl group.
Applications De Recherche Scientifique
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the tryptophan moiety interacts with biological pathways. This dual functionality allows the compound to modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tyrosine: Contains tyrosine instead of tryptophan.
Uniqueness
(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is unique due to the presence of the tryptophan moiety, which imparts distinct biological properties. The combination of adamantane and tryptophan provides a unique structural framework that can be exploited for various applications in medicinal chemistry and biochemical research.
Propriétés
Formule moléculaire |
C25H32N2O4 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H32N2O4/c1-24(2,25-11-15-7-16(12-25)9-17(8-15)13-25)31-23(30)27-21(22(28)29)10-18-14-26-20-6-4-3-5-19(18)20/h3-6,14-17,21,26H,7-13H2,1-2H3,(H,27,30)(H,28,29)/t15?,16?,17?,21-,25?/m0/s1 |
Clé InChI |
NFPCPOJQRGIMAC-GUEZKQMUSA-N |
SMILES isomérique |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
SMILES canonique |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


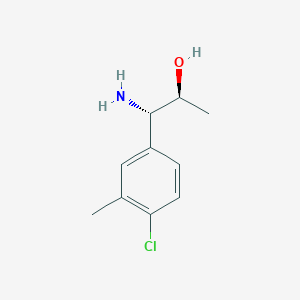
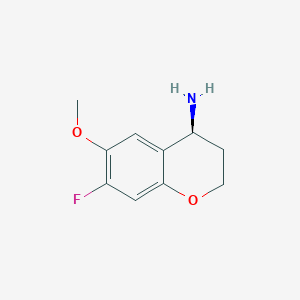
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
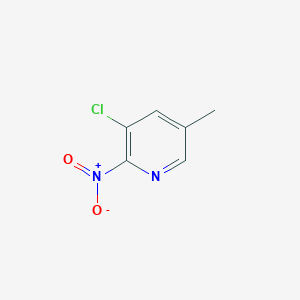
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
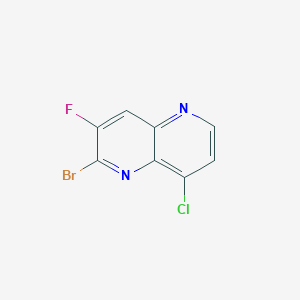
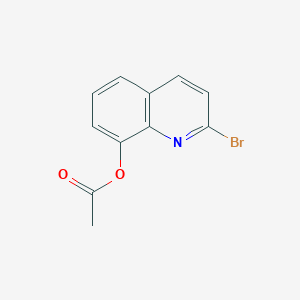


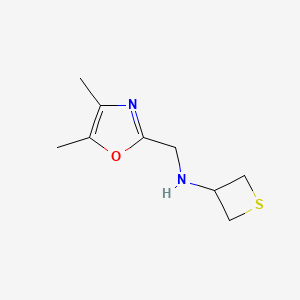
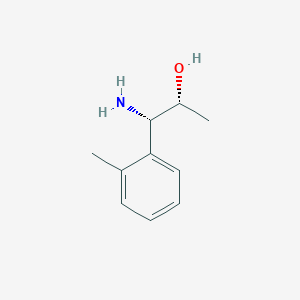

![N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B15233463.png)
